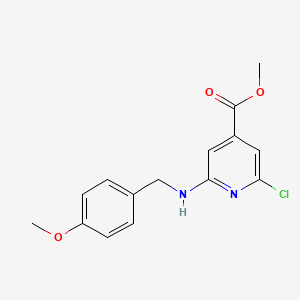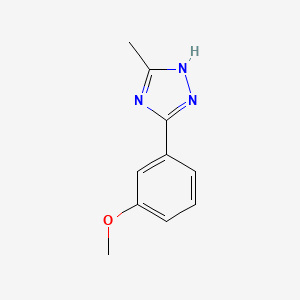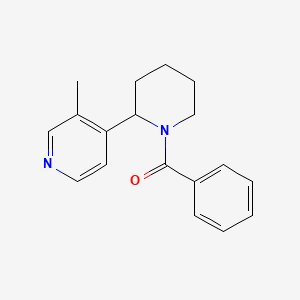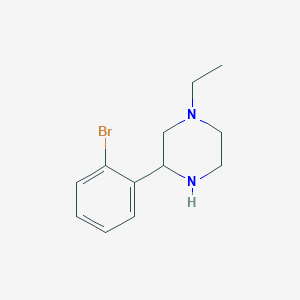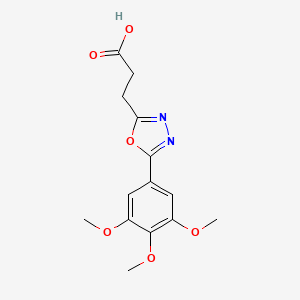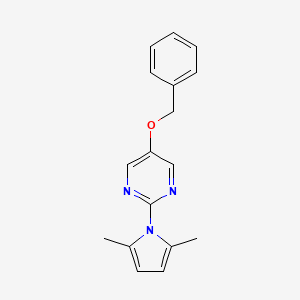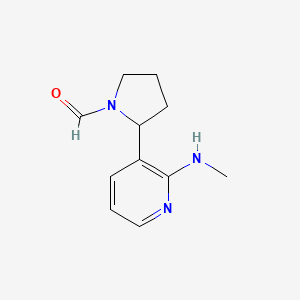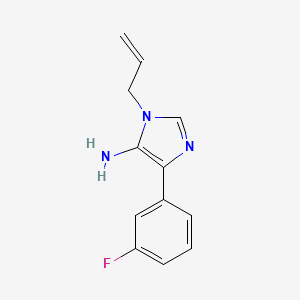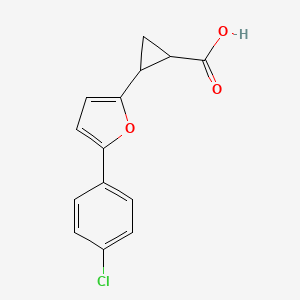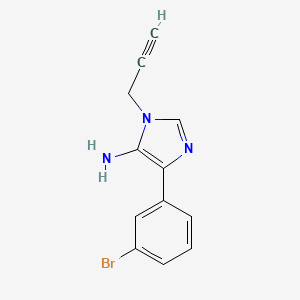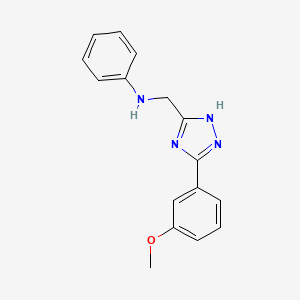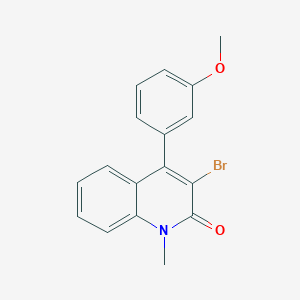
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one is an organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom at the third position, a methoxyphenyl group at the fourth position, and a methyl group at the first position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The quinoline ring can be reduced under hydrogenation conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of 4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one derivatives with different substituents at the third position.
Oxidation: Formation of 3-bromo-4-(3-formylphenyl)-1-methylquinolin-2(1H)-one or 3-bromo-4-(3-carboxyphenyl)-1-methylquinolin-2(1H)-one.
Reduction: Formation of 3-bromo-4-(3-methoxyphenyl)-1-methyl-1,2-dihydroquinolin-2(1H)-one.
科学的研究の応用
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and fine chemicals.
作用機序
The mechanism of action of 3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxyphenyl group play crucial roles in binding to the active sites of these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
4-(3-Methoxyphenyl)-1-methylquinolin-2(1H)-one: Lacks the bromine atom, leading to different reactivity and biological activity.
3-Bromo-4-phenyl-1-methylquinolin-2(1H)-one: Lacks the methoxy group, affecting its electronic properties and interactions.
3-Bromo-4-(3-hydroxyphenyl)-1-methylquinolin-2(1H)-one: The methoxy group is replaced by a hydroxy group, altering its solubility and reactivity.
Uniqueness
3-Bromo-4-(3-methoxyphenyl)-1-methylquinolin-2(1H)-one is unique due to the combination of the bromine atom and methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in medicinal chemistry and materials science, where precise molecular interactions are crucial.
特性
分子式 |
C17H14BrNO2 |
|---|---|
分子量 |
344.2 g/mol |
IUPAC名 |
3-bromo-4-(3-methoxyphenyl)-1-methylquinolin-2-one |
InChI |
InChI=1S/C17H14BrNO2/c1-19-14-9-4-3-8-13(14)15(16(18)17(19)20)11-6-5-7-12(10-11)21-2/h3-10H,1-2H3 |
InChIキー |
NICYHSJDYPYXKG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)Br)C3=CC(=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


